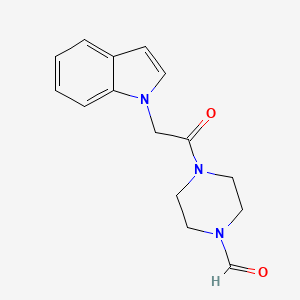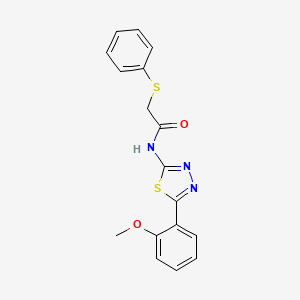![molecular formula C9H17NOS B14878586 9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)
9-Thia-1-azaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thia-1-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which have gained significant interest in medicinal chemistry due to their potential as drug-like molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic routes that are optimized for large-scale production. These methods often utilize olefin metathesis reactions with catalysts such as Grubbs catalyst, although these routes can be complex and expensive .
Analyse Des Réactions Chimiques
Types of Reactions
9-Thia-1-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Applications De Recherche Scientifique
9-Thia-1-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Thia-1-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential molecules required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-Thia-1-azaspiro[5.5]undecan-4-ol include:
- 1-oxa-9-azaspiro[5.5]undecane
- 1,4,9-Triazaspiro[5.5]undecan-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique sulfur atom in the spirocyclic scaffold, which can impart different chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
9-thia-1-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H17NOS/c11-8-1-4-10-9(7-8)2-5-12-6-3-9/h8,10-11H,1-7H2 |
Clé InChI |
JXXVNNCQMMGFQO-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(CCSCC2)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


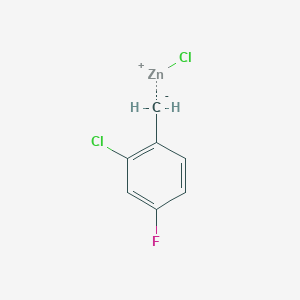
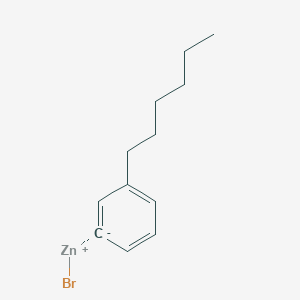
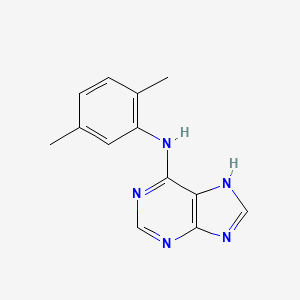
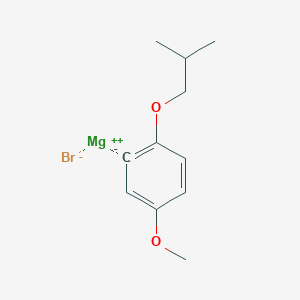
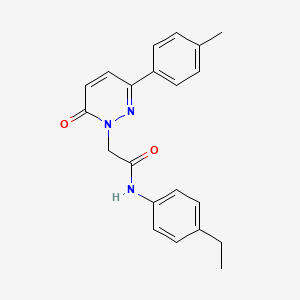
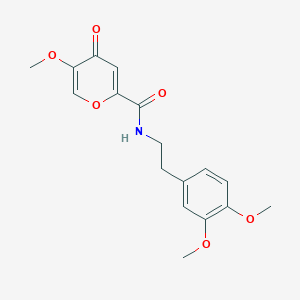
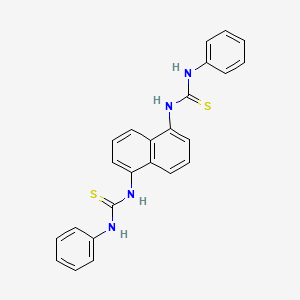
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
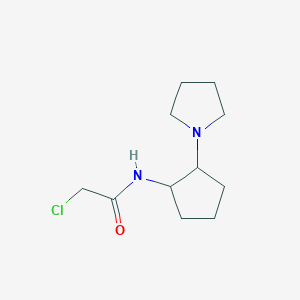
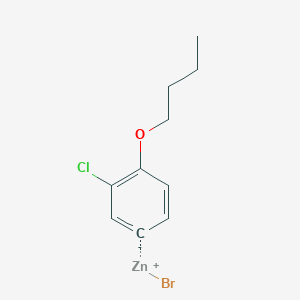
![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
